molecular formula C6H3Br2Cl B185471 1,3-Dibromo-2-chlorobenzene CAS No. 19230-27-4

1,3-Dibromo-2-chlorobenzene

Cat. No.: B185471
CAS No.: 19230-27-4
M. Wt: 270.35 g/mol
InChI Key: IRPWVEBIMPXCAZ-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-chlorobenzene: is an organic compound with the molecular formula C₆H₃Br₂Cl . It is a derivative of benzene, where two bromine atoms and one chlorine atom are substituted at the 1, 3, and 2 positions, respectively. This compound is a colorless solid and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

1,3-Dibromo-2-chlorobenzene is a derivative of benzene, a cyclic hydrocarbon with a planar structure. The primary targets of this compound are the pi electrons in the benzene ring .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

This mechanism allows the compound to retain the aromaticity of the benzene ring during reactions .

Biochemical Pathways

It’s known that benzene derivatives can undergo nucleophilic reactions . In these reactions, a nucleophile (like a hydroxide ion or water) is added to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Pharmacokinetics

The compound’s molecular weight is 270349 Da , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

The compound’s ability to undergo electrophilic aromatic substitution could potentially lead to the formation of various substituted benzene derivatives .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound.

: Chemistry LibreTexts: Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution : Chemistry LibreTexts: Nucleophilic Reactions of Benzene Derivatives : ChemSpider: this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-chlorobenzene can be synthesized through several methods. One common method involves the bromination of 2-chlorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale bromination reactors. The process includes the chlorination of benzene followed by bromination. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: 1,3-dimethoxy-2-chlorobenzene.

    Reduction: 1,3-dibromo-2-chlorocyclohexane.

    Coupling: Biaryl derivatives.

Scientific Research Applications

1,3-Dibromo-2-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 1,2-Dibromo-3-chlorobenzene
  • 1,4-Dibromo-2-chlorobenzene
  • 2,6-Dibromochlorobenzene

Comparison: 1,3-Dibromo-2-chlorobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it has distinct chemical properties and reactivity profiles, making it suitable for specific synthetic applications .

Biological Activity

1,3-Dibromo-2-chlorobenzene (CAS Number: 19230-27-4) is an organobromine compound that has garnered attention for its potential biological activities and applications in synthetic chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H3Br2ClC_6H_3Br_2Cl and a molecular weight of 270.35 g/mol. It is characterized by the presence of two bromine atoms and one chlorine atom attached to a benzene ring, which influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC6H3Br2ClC_6H_3Br_2Cl
Molecular Weight270.35 g/mol
CAS Number19230-27-4
SolubilityModerately soluble
Log P (octanol-water)3.69

Antiviral Potential

Recent studies highlight the use of this compound as a precursor in the synthesis of antiviral compounds. Specifically, it has been utilized in the development of Lufotrelvir, which is currently undergoing clinical trials for the treatment of COVID-19. The compound's ability to serve as a building block in synthesizing more complex molecules illustrates its significance in medicinal chemistry .

Enzyme Inhibition

This compound has been identified as an inhibitor of various cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. These enzymes play crucial roles in drug metabolism and the biotransformation of xenobiotics. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in increased toxicity or therapeutic failure .

Toxicological Profile

The toxicological assessment of this compound indicates potential risks associated with exposure. Studies suggest that it may exhibit cytotoxic effects on human cell lines, though specific mechanisms remain to be fully elucidated. The compound's lipophilicity (Log P = 3.69) suggests that it can easily penetrate biological membranes, which may contribute to its biological activity and toxicity profile .

Case Study 1: Antiviral Synthesis

In a recent study published in Nature Communications, researchers outlined the synthesis pathway for Lufotrelvir using this compound as a starting material. The study demonstrated that through a series of reactions involving lithiation and formylation, significant yields of the antiviral agent could be achieved. This underscores the compound's utility in pharmaceutical chemistry .

Case Study 2: Enzyme Interaction Studies

A pharmacokinetic study published in Toxicology Letters examined the interaction of this compound with human liver microsomes to assess its inhibitory effects on CYP enzymes. Results indicated that at certain concentrations, the compound significantly inhibited CYP1A2 activity, leading to increased plasma levels of substrates metabolized by this enzyme .

Properties

IUPAC Name

1,3-dibromo-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2Cl/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPWVEBIMPXCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554673
Record name 1,3-Dibromo-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19230-27-4
Record name 1,3-Dibromo-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromo-2-chlorobenzene
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